2-(Difluoromethoxy)-5-(2,3-difluorophenyl)pyridine
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Overview
Description
2-(Difluoromethoxy)-5-(2,3-difluorophenyl)pyridine is a fluorinated heterocyclic compound. Fluorinated compounds are of significant interest in medicinal chemistry due to their unique properties, such as increased metabolic stability and enhanced binding affinity to biological targets . The presence of multiple fluorine atoms in this compound makes it particularly valuable for various applications in pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethoxy)-5-(2,3-difluorophenyl)pyridine typically involves the difluoromethylation of heterocycles via a radical process . This process can be achieved using various difluoromethylation reagents, such as difluorocarbene precursors . The reaction conditions often include the use of metal catalysts and specific solvents to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing advanced catalytic systems and optimized reaction conditions to ensure high yield and purity . The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(Difluoromethoxy)-5-(2,3-difluorophenyl)pyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
Scientific Research Applications
2-(Difluoromethoxy)-5-(2,3-difluorophenyl)pyridine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-(Difluoromethoxy)-5-(2,3-difluorophenyl)pyridine involves its interaction with specific molecular targets, such as enzymes and receptors . The presence of fluorine atoms enhances the compound’s binding affinity and selectivity, leading to its biological effects . The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
2-(Difluoromethoxy)-5-(2,3-difluorophenyl)benzene: Similar structure but with a benzene ring instead of a pyridine ring.
2-(Difluoromethoxy)-5-(2,3-difluorophenyl)thiophene: Similar structure but with a thiophene ring instead of a pyridine ring.
Uniqueness
2-(Difluoromethoxy)-5-(2,3-difluorophenyl)pyridine is unique due to its specific arrangement of fluorine atoms and the presence of a pyridine ring, which imparts distinct chemical and biological properties . This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
2-(difluoromethoxy)-5-(2,3-difluorophenyl)pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7F4NO/c13-9-3-1-2-8(11(9)14)7-4-5-10(17-6-7)18-12(15)16/h1-6,12H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IITADLFEVMXCOH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)F)C2=CN=C(C=C2)OC(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7F4NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50744604 |
Source
|
Record name | 2-(Difluoromethoxy)-5-(2,3-difluorophenyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50744604 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261764-07-1 |
Source
|
Record name | 2-(Difluoromethoxy)-5-(2,3-difluorophenyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50744604 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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